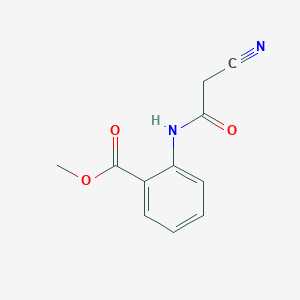

Methyl 2-(2-Cyanoacetamido)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2-cyanoacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)8-4-2-3-5-9(8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVMWTHSYFQYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Classification and Nomenclature

From a structural standpoint, Methyl 2-(2-cyanoacetamido)benzoate is classified as a benzoate (B1203000) ester. evitachem.com It is characterized by a central benzene (B151609) ring with a methyl ester group (-COOCH₃) and a cyanoacetamido group [-NHC(O)CH₂CN] attached to adjacent carbon atoms (ortho positions). ontosight.aievitachem.com The presence of these functional groups—ester, amide, and nitrile—imbues the molecule with a rich chemical reactivity, making it a valuable starting material for organic synthesis.

The systematic IUPAC name for this compound is methyl 2-[(cyanoacetyl)amino]benzoate. ontosight.ai It is also known by other synonyms such as this compound. ontosight.ai

| Identifier | Value |

| IUPAC Name | methyl 2-[(cyanoacetyl)amino]benzoate |

| Molecular Formula | C₁₁H₁₀N₂O₃ |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 154325-57-2 |

Synthetic Strategies for Methyl 2 2 Cyanoacetamido Benzoate

Established Methodologies for Amide Bond Formation

The formation of the amide bond in Methyl 2-(2-Cyanoacetamido)benzoate is a critical step, primarily achieved through the N-acylation of methyl anthranilate.

N-Acylation Reactions Utilizing Methyl Anthranilate

N-acylation of methyl anthranilate is a direct and widely used method for synthesizing the target compound. This involves the reaction of the amino group of methyl anthranilate with a cyanoacetylating agent.

The key reaction for the synthesis of this compound involves the condensation of methyl anthranilate with derivatives of cyanoacetic acid. tubitak.gov.trheteroletters.org One common approach is the reaction with ethyl cyanoacetate (B8463686). tubitak.gov.trheteroletters.org This reaction is foundational for producing the cyanoacetamido backbone.

Various cyanoacetylating agents can be employed for the N-cyanoacetylation of aromatic amines. These include cyanoacetyl chloride, cyanoacetyl azide, and N-(cyanoacetyl)imidazole. nih.govjocpr.com Among these, 1-cyanoacetyl-3,5-dimethylpyrazole is noted as a versatile and superior reagent. nih.govjocpr.com It is considered economically viable and non-toxic, often resulting in shorter reaction times and higher yields of the N-substituted cyanoacetamide product in a crystalline form. jocpr.com

The selection of the cyanoacetylating agent can influence the reaction conditions and outcomes. For instance, the reaction of alkyl 4-aminobenzoates with 1-cyanoacetyl-3,5-dimethylpyrazole in refluxing toluene (B28343) for 30 minutes has been reported to produce alkyl 4-(2-cyanoacetamido)benzoates in good yields, ranging from 80-92%. jocpr.com

Table 1: Comparison of Cyanoacetylating Agents

| Cyanoacetylating Agent | Advantages | Reported Yields |

|---|---|---|

| Ethyl Cyanoacetate | Readily available | Good |

Advanced Reaction Conditions and Catalytic Systems

To improve the efficiency and environmental footprint of the synthesis, advanced reaction conditions and catalytic systems have been explored.

Solvent-Free Synthetic Protocols

A significant advancement in the synthesis of this compound is the development of solvent-free reaction protocols. tubitak.gov.trheteroletters.org The reaction between methyl anthranilate and ethyl cyanoacetate can be carried out without a solvent, which is an environmentally friendly approach. tubitak.gov.trheteroletters.org This method avoids the use of hazardous solvents and can simplify the work-up procedure. tubitak.gov.tr

Application of Ultrasonication in Synthesis Enhancement

Ultrasonication has emerged as a technique to enhance chemical reactions. In the context of N-cyanoacylation, ultrasound irradiation has been shown to be a more efficient method compared to conventional heating. nih.govacs.org For the synthesis of related cyanoacetamide derivatives, the use of ultrasound has resulted in shorter reaction times and higher yields. For example, the synthesis of ethyl 4-(2-cyanoacetamido)benzoate using ultrasound at 60 °C was completed in 30 minutes with a 91% yield, compared to 6 hours and an 82% yield with conventional heating. nih.gov This suggests that ultrasonication could be a valuable tool for optimizing the synthesis of this compound.

Table 2: Comparison of Conventional vs. Ultrasonic Synthesis of Ethyl 4-(2-Cyanoacetamido)benzoate

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 6 hours | 82% |

Table of Compounds

| Compound Name |

|---|

| 1-cyanoacetyl-3,5-dimethylpyrazole |

| Cyanoacetic acid |

| Cyanoacetyl azide |

| Cyanoacetyl chloride |

| Ethyl 4-(2-cyanoacetamido)benzoate |

| Ethyl cyanoacetate |

| This compound |

| Methyl anthranilate |

Considerations for Reaction Optimization and Scalability

The primary route to this compound involves the acylation of methyl anthranilate with a cyanoacetylating agent, commonly ethyl cyanoacetate or a related derivative. tubitak.gov.trheteroletters.org Research into optimizing this and similar N-acylation reactions has highlighted several critical parameters that can be adjusted to improve yield, reduce reaction time, and enhance the sustainability of the process.

Key Optimization Parameters:

Energy Source: The method of heating can dramatically influence reaction outcomes. Studies comparing conventional heating with ultrasound irradiation for the N-cyanoacylation of benzoates have shown significant improvements. For instance, the synthesis of a structurally similar compound, Ethyl 4-(2-cyanoacetamido)benzoate, required 6 hours of conventional heating to achieve an 82% yield, whereas ultrasonication afforded a 91% yield in just 30 minutes. nih.gov Microwave-assisted synthesis represents another green and efficient alternative, often leading to high yields in significantly reduced timeframes for related condensation reactions. unifap.brnih.gov

Catalysis: The choice of catalyst is fundamental to the reaction's efficiency and its environmental impact, particularly for large-scale operations. While traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective for the esterification steps that form the methyl benzoate (B1203000) precursor, they pose challenges in terms of recovery and waste generation. mdpi.com Modern approaches favor the use of solid acid catalysts, such as those based on zirconium or titanium. mdpi.com These catalysts are often recoverable and reusable, which simplifies product purification and minimizes acidic waste streams, making the process more scalable and environmentally benign. mdpi.com For example, a zirconium-titanium solid acid has been successfully used in the synthesis of a series of methyl benzoate compounds, demonstrating high activity and reusability. mdpi.com

Solvent Selection: Some reported syntheses of this compound are conducted under solvent-free conditions, which is an ideal scenario for green chemistry as it reduces waste and simplifies work-up. tubitak.gov.trheteroletters.org When solvents are necessary, the choice can impact yield and reaction conditions. For certain microwave-assisted Knoevenagel condensations, using a simple NaCl solution as the solvent has resulted in yields as high as 90-99%. unifap.br

Reactant Ratios and Concentration: Adjusting the molar ratio of reactants is a standard optimization technique. In the related Fischer esterification to produce methyl benzoate, optimizing the molar ratio of benzoic acid to methanol (B129727) (e.g., 1:1.4-1.6) has been shown to drive the reaction toward completion and achieve high yields of up to 93%. google.com

Scalability Considerations:

Transitioning a synthetic protocol to an industrial scale introduces further challenges beyond simple yield optimization.

Process Technology: For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. Continuous reactors can improve heat and mass transfer, allow for safer handling of reactive intermediates, and provide more consistent product quality. e3s-conferences.org This technology is particularly relevant for potentially hazardous reactions or when precise control over reaction parameters is essential for high purity.

Downstream Processing: The ease of product isolation and purification is a critical factor in scalability. The use of heterogeneous or solid-supported catalysts simplifies the separation process, as the catalyst can be removed by simple filtration. mdpi.com This avoids complex and costly extraction or chromatographic purification steps that can hinder large-scale production.

Reagent Selection: The choice of reagents must be evaluated for cost, availability, and safety at an industrial scale. For example, while highly effective, some cyanoacetylating agents may be expensive or hazardous to handle in large quantities. nih.gov The use of commodity chemicals and the development of robust, safe handling procedures are paramount for a scalable process. beilstein-journals.org

The table below summarizes findings from research on optimizing the synthesis of related cyanoacetamide and benzoate compounds, offering insights applicable to this compound.

| Product/Reaction | Method | Catalyst/Solvent | Time | Yield | Reference |

| Ethyl 4-(2-Cyanoacetamido)benzoate | Conventional Heating | - | 6 h | 82% | nih.gov |

| Ethyl 4-(2-Cyanoacetamido)benzoate | Ultrasonication (60 °C) | - | 30 min | 91% | nih.gov |

| Knoevenagel Adducts | Microwave Irradiation | Triethylamine (B128534) / NaCl solution | 35 min | 90-99% | unifap.br |

| Methyl Benzoate | Conventional Heating | p-Toluenesulfonic acid | 4-5 h | 93% | google.com |

| Methyl Benzoate Series | Conventional Heating | Zr/Ti Solid Acid | - | ~84% (reusable) | mdpi.com |

| Methyl 2-(2-cyanoacetamido)- benzoate | Solvent-free reaction | - | - | "readily available" | tubitak.gov.trheteroletters.org |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a key method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides direct evidence for its key functional groups. Analysis of the solid-state sample (presumably using a KBr pellet) reveals several characteristic absorption bands. tubitak.gov.tr

A distinct band observed at 3252 cm⁻¹ is attributed to the N-H stretching vibration of the secondary amide group. The presence of aromatic and aliphatic C-H bonds is confirmed by stretching vibrations at 3030 cm⁻¹ and 2924 cm⁻¹, respectively. A sharp and intense absorption at 2188 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. The spectrum also displays two distinct carbonyl (C=O) stretching bands: one at 1700 cm⁻¹ corresponding to the methyl ester carbonyl group, and another at 1670 cm⁻¹ for the amide carbonyl group. Furthermore, a band at 1618 cm⁻¹ is assigned to C=C stretching within the aromatic ring. tubitak.gov.tr

Table 1: FTIR Spectral Data for this compound tubitak.gov.tr

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3252 | N-H stretch | Secondary Amide |

| 3030 | C-H stretch | Aromatic |

| 2924 | C-H stretch | Aliphatic |

| 2188 | C≡N stretch | Nitrile |

| 1700 | C=O stretch | Ester |

| 1670 | C=O stretch | Amide |

| 1618 | C=C stretch | Aromatic Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed, experimentally verified ¹H NMR data for this compound is not consistently available in the reviewed scientific literature. While some studies mention the compound, the provided spectral data can be ambiguous or correspond to related derivatives rather than the specific ortho-isomer requested.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No reliable experimental ¹³C NMR data for this compound could be identified in the reviewed scientific literature. Characterization data is often available for isomers or derivatives, but not for the specified compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific Electrospray Ionization Mass Spectrometry (ESI-MS) data, including fragmentation analysis, for this compound is not available in the reviewed scientific literature.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique used to determine the molecular weight and elucidate the structure of organic compounds by analyzing the fragmentation pattern of the molecule after ionization. In a typical EIMS experiment, the analyte is bombarded with high-energy electrons (usually 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion (M⁺•). uni-saarland.de This molecular ion is a radical cation, and the energy imparted during ionization is often sufficient to cause it to break apart into smaller, characteristic fragment ions. uni-saarland.de The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (C₁₁H₁₀N₂O₃, 218.21 g/mol ). The fragmentation of this molecule under EI conditions would likely proceed through several predictable pathways based on its functional groups: the methyl ester, the amide linkage, the cyano group, and the aromatic ring.

Common fragmentation patterns for similar structures include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical (31 Da), resulting in a prominent acylium ion peak at [M - 31]⁺.

Loss of the methyl ester group (•COOCH₃): Fragmentation may involve the loss of the entire methyl ester group (59 Da), giving a peak at [M - 59]⁺.

Cleavage of the amide bond: The C-N bond of the amide linkage can cleave. Alpha-cleavage adjacent to the amide carbonyl is a common fragmentation pathway.

McLafferty Rearrangement: If a labile gamma-hydrogen is present, a McLafferty rearrangement can occur, leading to the elimination of a neutral molecule. uni-saarland.de

Formation of nitrile-containing cations: Fragmentation can lead to the formation of stable nitrilium cations. nih.gov

Cleavage of the cyanoacetyl group: The bond between the amide nitrogen and the benzene (B151609) ring could break, leading to fragments corresponding to the methyl anthranilate portion and the cyanoacetamide portion.

The analysis of these characteristic fragment ions allows for the structural confirmation of this compound. The relative intensities of the fragment peaks provide further insight into the stability of the ions and the corresponding neutral fragments lost.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, and the packing of molecules within the crystal lattice, which is governed by intermolecular interactions. While a specific crystal structure for this compound is not detailed in the search results, analysis of closely related compounds allows for an accurate prediction of its solid-state characteristics.

Determination of Bond Lengths and Angles

The bond lengths and angles within the this compound molecule are expected to conform to standard values for its constituent functional groups. Data from crystallographic studies of similar molecules, such as substituted benzoates and amides, provide a reliable reference. nih.govnih.govias.ac.in The molecule consists of a methyl anthranilate moiety linked to a cyanoacetyl group via an amide bond.

Key expected bond lengths include those of the carbonyl groups (C=O) in the ester and amide functions, the C-N bonds of the amide, the C≡N of the nitrile, and the various C-C and C-H bonds within the aromatic ring and methyl groups. The bond angles are defined by the hybridization of the atoms; for instance, the sp² hybridized carbons of the benzene ring and carbonyl groups will exhibit angles close to 120°, while the sp³ hybridized methyl carbon will have angles near 109.5°.

Table 1: Expected Bond Lengths in this compound based on Related Structures

| Bond Type | Functional Group | Expected Length (Å) | Reference Structure |

| C=O | Ester Carbonyl | ~1.20 - 1.22 | Methyl benzoate derivatives nih.gov |

| C=O | Amide Carbonyl | ~1.23 - 1.25 | Substituted amides semanticscholar.org |

| C-O | Ester | ~1.33 - 1.36 | Methyl benzoate derivatives nih.gov |

| C-N | Amide | ~1.34 - 1.40 | Substituted amides semanticscholar.org |

| C≡N | Nitrile | ~1.13 - 1.15 | Acrylonitrile derivatives |

| C-C | Aromatic | ~1.38 - 1.40 | Phenyl rings nih.gov |

Table 2: Expected Bond Angles in this compound based on Related Structures

| Angle | Functional Group | Expected Angle (°) | Reference Structure |

| O=C-O | Ester | ~123 - 126 | Methyl benzoate derivatives nih.gov |

| O=C-N | Amide | ~120 - 124 | Substituted amides semanticscholar.org |

| C-N-C | Amide | ~120 - 128 | Substituted amides semanticscholar.org |

| C-C-C | Aromatic | ~118 - 121 | Phenyl rings nih.gov |

Analysis of Torsion Angles and Conformation

In similar structures, the amide bond (C-N) often exhibits a planar or near-planar geometry due to delocalization of the nitrogen lone pair into the carbonyl group. The dihedral angle between the plane of the benzene ring and the plane of the amide group is a critical conformational parameter. In related structures, this angle can vary, influencing the potential for intramolecular hydrogen bonding. nih.govsemanticscholar.org For example, in a related sulfonamide, the dihedral angle between two benzene rings was found to be 89.94 (15)°. nih.gov The conformation is often stabilized by intramolecular hydrogen bonds, such as an N-H···O interaction, which forms a six-membered ring (S(6) motif). nih.govnih.gov

Investigation of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a crystal is dictated by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystal lattice. Based on the functional groups present, several types of interactions are expected to play a significant role.

Hydrogen Bonding: The amide group provides a strong hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust intermolecular N-H···O hydrogen bonds, which often link molecules into chains or dimers. semanticscholar.org In the crystal packing of related structures, these interactions are frequently observed, sometimes forming specific motifs like R²₂(8) loops in dimers. semanticscholar.org

C-H···O and C-H···N Interactions: Weaker C-H···O and C-H···N hydrogen bonds are also expected. nih.gov The aromatic C-H groups and the C-H bonds of the methylene (B1212753) and methyl groups can act as donors, while the oxygen atoms of the carbonyls and the nitrogen of the cyano group can act as acceptors. These interactions connect the primary hydrogen-bonded chains or layers into a three-dimensional network. nih.gov

π···π Stacking Interactions: The presence of the benzene ring facilitates π···π stacking interactions between adjacent molecules. semanticscholar.org These can be either face-to-face or, more commonly, offset stacking arrangements. The strength of these interactions depends on the inter-centroid distance and the offset between the rings. semanticscholar.org

The combination of these directional hydrogen bonds and weaker, non-directional van der Waals and stacking forces determines the final, most thermodynamically stable crystal packing arrangement. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these diverse intermolecular interactions within a crystal. mdpi.com

Role as a Multifunctional Synthon in Heterocyclic Chemistry

The utility of this compound as a multifunctional synthon stems from the presence of several key functional groups: a cyano group, an active methylene group, an amide linkage, and a benzoate ester. ontosight.aiheteroletters.org This combination of reactive centers allows for a variety of transformations, enabling the construction of diverse heterocyclic systems. tubitak.gov.trresearchgate.net

Reactions with Electrophilic Reagents and Cycloadditions

The active methylene group in this compound is particularly susceptible to reactions with electrophiles. This reactivity is central to its role in forming key intermediates for further synthetic elaborations. tubitak.gov.tr

This compound readily reacts with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to yield an enaminonitrile intermediate, specifically methyl 2-(2-cyano-3-(dimethylamino)acrylamido)benzoate. tubitak.gov.trresearchgate.net This reaction typically proceeds in good yield when refluxed in a solvent like xylene. tubitak.gov.tr The resulting enaminonitrile is a highly versatile intermediate, primed for subsequent cyclization and condensation reactions to form various heterocyclic scaffolds. tubitak.gov.trnais.net.cn

Table 1: Synthesis of Enaminonitrile Intermediate

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| This compound | Dimethylformamide-dimethyl acetal (DMF-DMA) | Methyl 2-(2-cyano-3-(dimethylamino)acrylamido)benzoate | Reflux in xylene | Good | tubitak.gov.tr |

The active methylene group of this compound can act as a Michael donor in Michael addition reactions. masterorganicchemistry.comlscollege.ac.in This type of reaction, also known as conjugate addition, involves the addition of a nucleophile (in this case, the carbanion generated from the active methylene group) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). masterorganicchemistry.comlscollege.ac.in This process is a powerful tool for carbon-carbon bond formation and is fundamental to the construction of more complex molecular frameworks. masterorganicchemistry.com For instance, it can react with chalcones (α,β-unsaturated ketones) in the presence of a base to form 1,5-dicarbonyl compounds, which can then undergo further cyclization.

Nucleophilic Additions and Condensations

The cyano and amide functionalities within this compound provide sites for nucleophilic attack and condensation reactions. These reactions are instrumental in building fused heterocyclic systems. tubitak.gov.trlibretexts.org For example, the compound can undergo intramolecular cyclization under certain conditions, or it can react with external nucleophiles to initiate a cascade of reactions leading to the formation of pyrimidine (B1678525) and quinazoline (B50416) rings. researchgate.nettubitak.gov.tr

Synthesis of Fused and Spiro-Heterocyclic Systems

A significant application of this compound lies in its use as a precursor for the synthesis of fused and spiro-heterocyclic systems. researchgate.net These complex structures are of great interest in medicinal chemistry due to their diverse pharmacological activities. growingscience.comresearchgate.net

Pyrimidine and Quinazoline Scaffold Construction

This compound is a key starting material for the synthesis of various pyrimidine and quinazoline derivatives. researchgate.nettubitak.gov.tr These nitrogen-containing heterocyclic scaffolds are present in a wide range of biologically active compounds. researchgate.netarabjchem.org

The synthesis of pyrimidine derivatives can be achieved through the reaction of the enaminonitrile intermediate (derived from this compound and DMF-DMA) with guanidine (B92328) hydrochloride. researchgate.net This reaction leads to the formation of methyl 2-(2,4-diaminopyrimidine-5-carboxamido)benzoate. researchgate.net

Quinazoline scaffolds can be constructed through various synthetic routes starting from this compound. One approach involves the reaction with electrophilic reagents to induce cyclization. tubitak.gov.tr For example, treatment with appropriate reagents can lead to the formation of 4H-3,1-benzoxazin-4-one, which can be further transformed into quinazoline derivatives. researchgate.nettubitak.gov.tr Another strategy involves multicomponent reactions where this compound is reacted with aldehydes and other reagents to build the quinazoline ring system in a single step. growingscience.com The versatility of this synthon allows for the synthesis of a wide range of substituted quinazolines, which are known to exhibit activities such as anticancer and anti-inflammatory properties. researchgate.netarabjchem.org

Table 2: Examples of Heterocyclic Scaffolds Synthesized from this compound

| Starting Material | Reagents | Resulting Scaffold | Reference |

| This compound | Guanidine hydrochloride (after forming enaminonitrile) | Pyrimidine | researchgate.net |

| This compound | Appropriate electrophiles/cyclization conditions | Quinazoline | researchgate.nettubitak.gov.tr |

| This compound | Malononitrile (B47326), Cyclohexane-1,3-dione, Piperidine (B6355638) | Pyrido[1,2-a]quinazoline | researchgate.net |

| This compound | Salicylaldehyde (B1680747) | Chromeno[3',4':4,5]pyrido[1,2-a]quinazoline | growingscience.com |

Benzoxazinone (B8607429) Derivatives

This compound is a key intermediate in the synthesis of benzoxazinone derivatives. mdpi.comorganic-chemistry.orgnih.gov These compounds are of significant interest due to their broad spectrum of biological activities. The synthesis typically involves the reaction of anthranilic acid with various acyl chlorides to form an N-acylated intermediate, which is then cyclized to the benzoxazinone ring. mdpi.comrsc.org For instance, the reaction of anthranilic acid with N-phthaloylglycyl chloride, followed by cyclization with cyanuric chloride, yields 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. mdpi.com

Another approach involves the acylation of a secondary amine with a 1,3-dioxinone derivative, followed by a base-catalyzed cyclization. rsc.orgnih.gov The versatility of these synthetic routes allows for the introduction of various substituents onto the benzoxazinone scaffold, enabling the exploration of structure-activity relationships. nih.gov

A notable transformation involves the cyclocondensation of this compound with sulfanylacetic acid in refluxing acetic acid to furnish a 4-thiazolidinone (B1220212) derivative. This intermediate can then be reacted with an aldehyde, such as 4-methoxybenzaldehyde, in the presence of a base like piperidine to yield novel benzo[d] Current time information in Bangalore, IN.benzoxazin-4-one derivatives. heteroletters.org

| Starting Material | Reagent(s) | Product | Reference |

| Anthranilic acid, N-phthaloylglycyl chloride | 1. Chloroform, triethylamine 2. Cyanuric chloride | 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | mdpi.com |

| This compound | 1. Sulfanylacetic acid, acetic acid 2. 4-Methoxybenzaldehyde, piperidine | Benzo[d] Current time information in Bangalore, IN.benzoxazin-4-one derivative | heteroletters.org |

| Methyl 2-(methylamino)benzoate, trimethyl-1,3-dioxinone | Base | Benzoxazinone derivative | rsc.orgnih.gov |

Pyrazoloquinazoline and Pyridoquinazoline Architectures

This compound is a valuable building block for the synthesis of fused quinazoline systems, including pyrazoloquinazolines and pyridoquinazolines. researchgate.nettubitak.gov.trtubitak.gov.tr

The reaction of this compound with dimethylformamide-dimethyl acetal (DMF-DMA) in refluxing xylene yields methyl 2-[2-cyano-3-(dimethylamino)acrylamido]benzoate. tubitak.gov.tr Subsequent treatment of this intermediate with hydrazine (B178648) hydrate (B1144303) in refluxing n-butanol leads to the formation of 9-oxo-1,9-dihydropyrazolo[5,1-b]quinazoline-3-carbonitrile. This transformation proceeds through a Michael-type addition followed by cyclization and elimination of methanol and water.

Furthermore, the reaction of this compound with reagents like malononitrile and cyclohexane-1,3-dione under reflux in ethanol (B145695) with a piperidine catalyst can produce pyrido[1,2-a]quinazoline derivatives. researchgate.net This reaction proceeds via an intermediate which undergoes methanol elimination to form the final product. researchgate.net

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | 1. DMF-DMA, xylene 2. Hydrazine hydrate, n-butanol | 9-Oxo-1,9-dihydropyrazolo[5,1-b]quinazoline-3-carbonitrile | tubitak.gov.tr |

| This compound | Malononitrile, cyclohexane-1,3-dione, ethanol, piperidine | Pyrido[1,2-a]quinazoline derivative | researchgate.net |

Chromeno[3,4:4,5]pyrido[1,2-a]quinazoline and Related Systems

The versatility of this compound extends to the synthesis of complex, multi-ring systems such as chromeno[3,4:4,5]pyrido[1,2-a]quinazolines. researchgate.nettubitak.gov.trtubitak.gov.tr These intricate structures are assembled through multi-component reactions that leverage the reactivity of the starting benzoate.

A key synthetic strategy involves the reaction of this compound with salicylaldehyde to form an intermediate chromene derivative. growingscience.com This intermediate, methyl 2-(2-imino-2H-chromene-3-carboxamido)benzoate, can then undergo further cyclization reactions. For instance, its reaction with active methylene compounds like malononitrile or cyanoacetamide in the presence of piperidine leads to the formation of chromenopyridoquinazoline derivatives. tubitak.gov.tr Specifically, the reaction with malononitrile yields 13-amino-6-imino-7-oxo-6,7-dihydro-12H-chromeno[3',4':4,5]pyrido[1,2-a]quinazoline-14-carbonitrile. tubitak.gov.tr

| Starting Material | Reagent(s) | Intermediate | Final Product | Reference(s) |

| This compound | Salicylaldehyde, ethanol, piperidine | Methyl 2-(2-imino-2H-chromene-3-carboxamido)benzoate | - | growingscience.com |

| Methyl 2-(2-imino-2H-chromene-3-carboxamido)benzoate | Malononitrile, ethanol, piperidine | Acyclic Michael adduct | 13-Amino-6-imino-7-oxo-6,7-dihydro-12H-chromeno[3',4':4,5]pyrido[1,2-a]quinazoline-14-carbonitrile | tubitak.gov.tr |

| Methyl 2-(2-imino-2H-chromene-3-carboxamido)benzoate | Cyanoacetamide, ethanol, piperidine | - | Chromenopyridoquinazoline derivative | tubitak.gov.tr |

Spirocyclic Compounds (e.g., spiro[cyclohexane-1,3′-pyrido[1,2-a]quinazoline])

The reactivity of this compound also allows for the construction of spirocyclic systems. A notable example is the synthesis of spiro[cyclohexane-1,3′-pyrido[1,2-a]quinazoline] derivatives. researchgate.net

The synthesis is achieved through a one-pot, three-component reaction involving this compound, malononitrile, and cyclohexane-1,3-dione. researchgate.net When these reactants are refluxed in ethanol with a catalytic amount of piperidine, a pyrido[1,2-a]quinazoline compound is formed through the elimination of methanol from an intermediate. researchgate.net This reaction highlights the utility of the starting benzoate in generating complex molecular architectures that incorporate spirocyclic junctions.

| Starting Material | Reagents | Product | Reference |

| This compound | Malononitrile, Cyclohexane-1,3-dione | Pyrido[1,2-a]quinazoline derivative | researchgate.net |

Thiazolidinone and Thiopyrano[2,3-d]thiazole Derivatives

This compound serves as a precursor for the synthesis of various sulfur-containing heterocycles, including thiazolidinones and thiopyrano[2,3-d]thiazoles. heteroletters.orgjst.go.jpmdpi.com

The cyclocondensation of this compound with sulfanylacetic acid (thioglycolic acid) in refluxing glacial acetic acid yields methyl 2-(2-(4-oxothiazolidin-2-ylidene)acetamido)benzoate. heteroletters.org This reaction is characterized by the disappearance of the cyano group's absorption band in the infrared spectrum. heteroletters.org

Furthermore, this starting material can be utilized in reactions with isothiocyanates in the presence of elemental sulfur to afford 2(3H)-thioxo-1,3-thiazoles, which can undergo further cyclization to form 1-thioxo Current time information in Bangalore, IN.thiazolo[3,4-a]quinazolin-5(4H)-one derivatives. researchgate.net The synthesis of thiopyrano[2,3-d]thiazoles can be achieved through various methods, including the Michael addition of isorhodanines to arylmethylene malononitriles. mdpi.com

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | Sulfanylacetic acid, glacial acetic acid | Methyl 2-(2-(4-oxothiazolidin-2-ylidene)acetamido)benzoate | heteroletters.org |

| This compound derivative | Isothiocyanates, sulfur | 1-Thioxo Current time information in Bangalore, IN.thiazolo[3,4-a]quinazolin-5(4H)-one derivative | researchgate.net |

| Isorhodanine | Arylmethylene malononitrile, triethylamine | 5-Amino-2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbonitrile | mdpi.com |

Mechanistic Studies of Transformation Pathways

Proposed Reaction Mechanisms for Product Formation

The diverse synthetic transformations mediated by this compound are underpinned by a series of well-defined reaction mechanisms.

The formation of pyrazolo[5,1-b]quinazoline derivatives is proposed to proceed through a Michael-type addition. In this mechanism, the amino group of hydrazine adds to the enamine double bond of methyl 2-[2-cyano-3-(dimethylamino)acrylamido]benzoate, which is formed in situ. This is followed by an intramolecular cyclization and subsequent elimination of methanol and water to yield the final product.

In the synthesis of chromeno[3',4':4,5]pyrido[1,2-a]quinazoline derivatives, the proposed mechanism involves the Michael addition of an active methylene compound, such as malononitrile, to an activated double bond in a chromene intermediate. tubitak.gov.tr This addition leads to an acyclic Michael adduct that undergoes spontaneous cyclization, aromatization, and the loss of a methanol molecule to afford the final polycyclic system. tubitak.gov.tr

The synthesis of thiazolidinone derivatives from Schiff bases and mercaptoacetic acid is a well-established cyclization reaction. Similarly, the formation of 4-thiazolidinone from this compound and sulfanylacetic acid involves a cyclocondensation reaction. heteroletters.org

Historical Context and Evolution of Research

The exploration of cyanoacetamide derivatives, including cyanoacetanilides, as precursors in heterocyclic synthesis has a long history. researchgate.net Initially, research focused on the fundamental reactivity of these compounds and their utility in creating simple heterocyclic rings. Over time, with the growing importance of complex heterocyclic structures in drug discovery and materials science, the focus has shifted towards the synthesis of more elaborate molecular architectures. growingscience.comresearchgate.net

The development of more efficient synthetic methodologies, including the use of green catalysts and solvents, has also influenced the research landscape. mdpi.com For example, the use of ultrasound has been shown to improve reaction times and yields in the synthesis of related cyanoacetamide derivatives. nih.gov

Current Research Landscape and Future Prospects

Current research involving Methyl 2-(2-cyanoacetamido)benzoate and related compounds continues to expand. Scientists are exploring its use in the synthesis of novel heterocyclic compounds with potential biological activities. ontosight.ai The investigation into its role as a building block for advanced materials is also an active area of research.

The future for this compound appears promising. Its versatility as a synthetic intermediate ensures its continued use in the development of new pharmaceuticals and functional materials. Further research is likely to focus on the discovery of new transformations and applications of this valuable compound, including its use in multicomponent reactions to build molecular complexity in a single step. mdpi.com

Computational and Theoretical Investigations of Methyl 2 2 Cyanoacetamido Benzoate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools to elucidate the electronic structure, reactivity, and other molecular properties of chemical compounds. These computational methods have been applied to study "Methyl 2-(2-cyanoacetamido)benzoate" and its derivatives, providing valuable insights into their behavior at the molecular level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comarxiv.org It has been widely adopted in chemistry and materials science for its accuracy in predicting molecular properties. scispace.comrsc.orgufv.br DFT calculations can provide detailed information about the electronic distribution and reactivity of molecules like "this compound". scispace.comaps.org

Molecular Geometry Optimization and Conformer Analysis

Before investigating the electronic properties of a molecule, its most stable three-dimensional structure, or geometry, must be determined. Molecular geometry optimization is a computational process that finds the arrangement of atoms corresponding to the lowest energy state of the molecule. For flexible molecules like "this compound", which can exist in different spatial arrangements known as conformers, this analysis is crucial.

Theoretical calculations are performed to optimize the geometrical parameters of the molecule. materialsciencejournal.org For instance, in related structures, bond lengths and angles are determined using DFT methods like B3LYP with a specific basis set. materialsciencejournal.org The optimization process ensures that the calculated properties correspond to the most stable conformer of the molecule.

Table 1: Representative Calculated Bond Lengths and Angles for a Related Cyanoacetamide Derivative

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C-C (aromatic) | 1.3466 - 1.5339 |

| Bond Length | C-N (amino) | 1.362 |

| Bond Length | C≡N (nitrile) | 1.1591 |

| Bond Angle | O-C-C | Varies |

| Bond Angle | N-C-C | Varies |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. conicet.gov.armalayajournal.org

The distribution of the HOMO and LUMO across the molecule provides insights into the regions most likely to be involved in chemical reactions. For instance, in a similar molecule, the HOMO was found to be delocalized over the electron-rich pyran ring, while the LUMO was located on the nitrophenyl ring, indicating the sites for electrophilic and nucleophilic attack, respectively. materialsciencejournal.org

Table 2: Calculated HOMO-LUMO Energies and Gap for a Related Compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| HOMO-LUMO Gap | 4.0106 |

Note: This data is for 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole and serves as an example of the type of information derived from HOMO-LUMO analysis. malayajournal.org

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. malayajournal.orguni-muenchen.de The MEP map visually represents the electrostatic potential on the electron density surface of a molecule, with different colors indicating regions of varying potential. uni-muenchen.deresearchgate.net

Typically, red or yellow regions on an MEP map indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. malayajournal.orgresearchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the reactive sites of a molecule. malayajournal.orgresearchgate.net

Semi-Empirical Methods and Their Applicability

Semi-empirical methods are a class of quantum chemistry calculation methods that use parameters derived from experimental data to simplify the complex equations of ab initio methods. scielo.org.mx These methods, such as PM3, are computationally less demanding and faster, making them suitable for calculations on large molecules. scielo.org.mxresearchgate.net

The applicability of semi-empirical methods like PM3 has been demonstrated in the study of various organic compounds, including novel synthesized molecules. scielo.org.mxresearchgate.net They can provide reasonable predictions of molecular properties like heats of formation and can be used for conformational analysis of large and complex molecules. scielo.org.mxscielo.br While not as accurate as DFT, semi-empirical methods offer a good balance between computational cost and accuracy for certain applications, especially for initial screening or for systems where higher-level calculations are not feasible. scielo.br

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful computational techniques used to study the structure, dynamics, and interactions of molecules. mdpi.comnih.govmdpi.com These approaches are increasingly important in various scientific fields, including chemistry and materials science, for designing new products and understanding complex processes at the molecular level. mdpi.com

For compounds like "this compound" and its derivatives, molecular modeling can be employed to investigate their interactions with biological targets or other molecules. nih.gov For example, molecular docking, a key molecular modeling technique, can predict the binding affinity and interaction modes of a small molecule within the active site of a protein. nih.gov Furthermore, molecular dynamics simulations can provide insights into the stability of these interactions over time and the conformational changes that may occur. mdpi.comnih.gov These computational studies are instrumental in understanding the potential biological activity and mechanism of action of new chemical entities.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational quantum mechanical methods are widely used to predict the nuclear magnetic resonance (NMR) chemical shifts of organic molecules. These predictions are valuable for structure verification, conformational analysis, and understanding the electronic environment of atoms within a molecule. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts.

The accuracy of these predictions depends on the chosen level of theory (functional) and basis set. liverpool.ac.uk For instance, studies on various organic molecules have demonstrated that methods like B3LYP with basis sets such as 6-311++G(d,p) can provide calculated ¹H and ¹³C NMR chemical shifts that are in good agreement with experimental values. researchgate.net The process involves first optimizing the molecule's geometry to find its lowest energy conformation, followed by the NMR calculation itself. liverpool.ac.uk

For this compound, a theoretical calculation would predict the chemical shifts for each unique proton and carbon atom. The aromatic protons on the benzoate (B1203000) ring, the methylene (B1212753) protons of the cyanoacetamido group, and the methyl protons of the ester would each have distinct predicted shifts based on their calculated electronic environments.

Table 1: Exemplary Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts

This table illustrates a typical comparison between computationally predicted and experimentally observed NMR data for a molecule structurally related to this compound. The close correlation validates the computed structure and the theoretical approach.

| Atom Type | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H NMR | ||

| Aromatic-H | 7.05 - 7.95 | 7.22 - 7.63 |

| Methylene (-CH₂-) | 4.15 | 4.29 |

| Amide (-NH-) | 10.50 | 10.43 |

| ¹³C NMR | ||

| Carbonyl (Ester) | 166.0 | 165.0 |

| Carbonyl (Amide) | 165.5 | 166.1 |

| Aromatic-C | 119.0 - 139.0 | 119.3 - 138.8 |

| Methylene (-CH₂-) | 42.0 | 41.7 |

| Cyano (-CN) | 115.5 | 115.8 |

Note: Data presented is representative, based on computational studies of similar compounds. researchgate.netnih.gov

Thermodynamic Analysis of Reaction Pathways

Key thermodynamic parameters derived from these calculations include:

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a species with a proton.

Bond Dissociation Energy (BDE): The enthalpy change when a bond is broken homolytically.

Ionization Potential (IP): The energy required to remove an electron from a molecule.

Electron Transfer Enthalpy (ETE): The energy change associated with transferring an electron.

These descriptors help in understanding the antioxidant mechanisms of related benzocaine (B179285) derivatives, such as through Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), or Sequential Proton Loss Electron Transfer (SPLET) mechanisms. researchgate.net For example, a lower BDE for a specific N-H or C-H bond might suggest its favorability for participating in a HAT mechanism. researchgate.net Similarly, a low Ionization Potential is crucial for the initial step of the SET-PT mechanism. researchgate.net By calculating these values for different potential reaction sites within the molecule, the most likely reaction pathway can be determined.

Table 2: Key Thermodynamic Descriptors for Evaluating Reaction Mechanisms

This table outlines the primary thermodynamic parameters calculated to predict the feasibility of different reaction pathways.

| Thermodynamic Parameter | Description | Relevance to Reaction Mechanism |

| Bond Dissociation Energy (BDE) | Energy required to break a bond homolytically. | Key descriptor for the Hydrogen Atom Transfer (HAT) mechanism. A lower BDE indicates a more favorable reaction. researchgate.net |

| Ionization Potential (IP) | Energy required to remove one electron from the molecule. | The primary factor for the Single Electron Transfer (SET-PT) mechanism. A lower IP facilitates electron donation. researchgate.net |

| Proton Dissociation Enthalpy (PDE) | Enthalpy change for the deprotonation of the radical cation. | The second step in the SET-PT mechanism. |

| Proton Affinity (PA) | Measure of the gas-phase basicity of a molecule. | A key descriptor for the Sequential Proton Loss Electron Transfer (SPLET) mechanism. researchgate.net |

| Electron Transfer Enthalpy (ETE) | Enthalpy change associated with the transfer of an electron from the anion. | The second step in the SPLET mechanism. |

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and physical properties.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, defining a unique space for each molecule.

The analysis provides several graphical representations:

d_norm surface: This surface maps normalized contact distances, highlighting regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii), which are typically strong interactions like hydrogen bonds. mdpi.com

Two-dimensional fingerprint plots: These plots summarize all the intermolecular contacts in the crystal. They plot the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). The distribution and shape of the points on this plot provide a quantitative breakdown of the types of interactions present and their relative importance. mdpi.commdpi.com

For a molecule like this compound, Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions, such as hydrogen bonds involving the amide N-H group and carbonyl oxygens, as well as weaker C-H···O, C-H···N, and π-π stacking interactions. mdpi.com The analysis provides a percentage contribution for each type of contact, offering a clear picture of the forces that stabilize the crystal structure. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

This table provides an example of the quantitative data obtained from a Hirshfeld surface analysis for a related molecular crystal, showing the relative abundance of different non-covalent interactions.

| Intermolecular Contact Type | Contribution (%) | Description |

| H···H | 56.8% | Represents the most abundant, though generally weak, van der Waals interactions between hydrogen atoms on the molecular periphery. nih.gov |

| C···H / H···C | 21.7% | Indicates weak interactions between carbon and hydrogen atoms, contributing significantly to crystal packing. nih.gov |

| O···H / H···O | 13.7% | Corresponds to hydrogen bonding interactions, often the most significant directional forces dictating the supramolecular assembly. mdpi.comnih.gov |

| N···H / H···N | 9.7% | Represents hydrogen bonds or weaker contacts involving nitrogen atoms, such as from the cyano or amide groups. mdpi.com |

| Other (e.g., C···C, N···O) | < 5% | Includes various other less frequent contacts like π-π stacking or other weak interactions. |

Note: Data is representative of typical findings for organic molecular crystals containing similar functional groups. mdpi.comnih.gov

In Vitro Biological Evaluation of Derivatives Synthesized from Methyl 2 2 Cyanoacetamido Benzoate

Design Rationale for Biologically Active Analogues

The design of biologically active analogues from methyl 2-(2-cyanoacetamido)benzoate is primarily centered on the strategic modification of its core structure to enhance interactions with biological targets. The cyanoacetamide moiety is a key pharmacophore, and its derivatives are known to possess diverse biological and pharmaceutical activities. For instance, the commercially available drugs Tofacitinib and Cephacetrile contain an N-cyanoacetyl group. jocpr.com

The rationale often involves several key approaches:

Modification of the Ester Group: Altering the alkyl chain of the ester group can influence the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to penetrate biological membranes to reach its target.

Annulation to Form Heterocyclic Systems: The reactive sites within the this compound molecule, including the active methylene (B1212753) group, the cyano group, and the aromatic ring, serve as handles for cyclization reactions. This leads to the formation of a wide array of fused and non-fused heterocyclic systems such as quinazolines, pyridines, thiazoles, and pyrazoles. These heterocyclic rings are often associated with specific biological activities.

Substitution on the Aromatic Ring: Introducing various substituents on the phenyl ring of the benzoate (B1203000) moiety can modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity with target enzymes or receptors.

The overarching goal of these design strategies is to synthesize novel compounds with improved potency and selectivity for jejich intended biological targets, while minimizing potential off-target effects.

Assessment of Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Consequently, the development of new antioxidant agents is an active area of research. Derivatives of this compound have been evaluated for their potential to act as antioxidants.

The antioxidant potential of a series of alkyl 4-(2-cyanoacetamido)benzoates, which are structurally related to derivatives of this compound, was assessed using in vitro free radical scavenging assays. jocpr.com The ability of these compounds to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical and nitric oxide (NO) free radicals was determined at a concentration of 100 µM. jocpr.com Ascorbic acid was used as a standard for comparison.

The results indicated that the synthesized compounds generally exhibited low to moderate antioxidant activity. jocpr.com In the DPPH radical scavenging assay, the activity was found to be relatively low. jocpr.com However, in the nitric oxide free radical scavenging assay, the compounds displayed moderate activity. jocpr.com Among the tested compounds, butyl 4-(2-cyanoacetamido)benzoate showed the highest activity in both assays, suggesting that increasing the alkyl chain length of the ester may have a positive influence on the antioxidant potential. jocpr.com

Table 1: In Vitro Antioxidant Activity of Alkyl 4-(2-Cyanoacetamido)benzoate Derivatives

| Compound | % Scavenging of DPPH | % Scavenging of Nitric Oxide |

|---|---|---|

| Methyl 4-(2-cyanoacetamido)benzoate | 14.12 | 28.45 |

| Ethyl 4-(2-cyanoacetamido)benzoate | 16.34 | 32.87 |

| Propyl 4-(2-cyanoacetamido)benzoate | 18.91 | 36.12 |

| Butyl 4-(2-cyanoacetamido)benzoate | 21.45 | 39.56 |

| Ascorbic Acid (Standard) | 94.56 | 96.87 |

Analgesic Activity Profiling

The search for new and effective analgesic agents with fewer side effects than currently available drugs is a continuous effort in pharmaceutical research. Derivatives of this compound have been investigated for their potential analgesic properties.

A study on a series of alkyl 4-(2-cyanoacetamido)benzoates evaluated their analgesic activity using the acetic acid-induced writhing test in mice. jocpr.com This test is a well-established model for screening peripheral analgesic activity. The number of writhes (a behavioral response to pain) induced by an intraperitoneal injection of acetic acid is counted after the administration of the test compounds.

The study revealed that the synthesized compounds exhibited good analgesic activity, with some derivatives showing efficacy comparable to the standard drug, paracetamol. jocpr.com A clear structure-activity relationship was observed, where the analgesic activity increased with the lengthening of the alkyl chain of the ester. jocpr.com Butyl 4-(2-cyanoacetamido)benzoate and propyl 4-(2-cyanoacetamido)benzoate were identified as the most potent compounds in the series, demonstrating activity equipotent to paracetamol. jocpr.com The enhanced activity of these compounds is suggested to be due to their increased lipophilicity, which may facilitate their ability to reach the target sites for analgesic action. jocpr.com In contrast, methyl 4-(2-cyanoacetamido)benzoate and ethyl 4-(2-cyanoacetamido)benzoate showed moderate analgesic activity. jocpr.com

Table 2: Analgesic Activity of Alkyl 4-(2-Cyanoacetamido)benzoate Derivatives

| Compound | Number of Writhings (Mean ± SEM) | % Protection |

|---|---|---|

| Control | 58.67 ± 1.45 | - |

| Methyl 4-(2-cyanoacetamido)benzoate | 28.33 ± 1.22 | 51.72 |

| Ethyl 4-(2-cyanoacetamido)benzoate | 24.67 ± 1.34 | 57.95 |

| Propyl 4-(2-cyanoacetamido)benzoate | 18.33 ± 1.22 | 68.76 |

| Butyl 4-(2-cyanoacetamido)benzoate | 16.67 ± 1.11 | 71.60 |

| Paracetamol (Standard) | 15.33 ± 1.22 | 73.87 |

Antimicrobial Activity Studies

The emergence and spread of antimicrobial resistance is a major global health concern, necessitating the discovery of new antimicrobial agents. The versatile scaffold of this compound has been utilized to synthesize a variety of heterocyclic derivatives that have been evaluated for their antibacterial and antifungal activities.

Various heterocyclic compounds derived from cyanoacetamide precursors have demonstrated promising antibacterial activity. For example, a series of thiazole (B1198619) and thiazolidinone derivatives containing a phenyl benzoate moiety were synthesized and screened for their antibacterial activity against two types of bacteria, with many exhibiting good efficacy. tandfonline.com Some of the synthesized thiazole derivatives showed antibacterial activity comparable to the standard drug Ampicillin. tandfonline.com

In another study, novel 1,2,3- and 1,2,4-triazole (B32235) derivatives were synthesized from 2-cyano-N-(aryl)acetamide derivatives and evaluated for their antimicrobial properties. The results indicated that the tested compounds were more active against Gram-positive bacteria than Gram-negative bacteria, and some compounds showed better results against Gram-positive bacteria than the standard drug. bohrium.com

Furthermore, the synthesis of novel 5-oxo-1-thioxo-4,5-dihydro jocpr.comacs.orgthiazolo[3,4-a]quinazolines from methyl-(2-isothiocyanato)benzoate and cyanoaceto-derivatives has been reported. The antimicrobial screening of these compounds revealed that all tested compounds exhibited some degree of antibacterial activity. semanticscholar.org Specifically, some derivatives showed a high level of activity against S. aureus and a medium level of activity against B. subtilis. semanticscholar.org

Derivatives synthesized from this compound and related structures have also been investigated for their antifungal properties. For instance, a series of new thiazole benzoate derivatives were designed and synthesized, and their antifungal activity was evaluated against Botrytis cinerea and Sclerotinia sclerotiorum. sioc-journal.cn Several of the synthesized compounds showed good inhibitory activities against these plant pathogenic fungi. sioc-journal.cn

In a different study, novel 2-methyl-quinazolin-4(3H)-ones were synthesized and screened for their antifungal activity against Candida albicans and Aspergillus niger. researchgate.net The results indicated that all the tested compounds exhibited significant activity against the tested fungi. researchgate.net One derivative, 6-Bromo-2-methyl-3-(4′-morpholino-phenyl)-quinazolin-4-(3H)-one, was identified as having the highest antimicrobial activity among the tested compounds. researchgate.net

The synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide has also been reported. nih.gov The in vitro evaluation of these compounds for their antifungal activity showed promising results. nih.gov

Anticancer Activity Screening

Derivatives synthesized from this compound and its analogs have been the subject of numerous studies to evaluate their potential as anticancer agents. The primary method for this initial screening involves assessing their cytotoxic effects on various cancer cell lines in a laboratory setting.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

The antiproliferative activity of newly synthesized compounds is commonly evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cell viability and determine the concentration of the compound that inhibits cell growth by 50% (IC50). nih.govnih.gov

A variety of derivatives, including 2-oxo-pyridines, spiro-pyridines, quinoxalines, and oxazolones, have demonstrated a range of cytotoxic activities from moderate to potent. nih.govbiointerfaceresearch.com These compounds have been tested against cell lines representing different types of cancer, such as hepatocellular carcinoma (HepG-2), colorectal carcinoma (Caco-2, HCT-116), breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549). nih.govbiointerfaceresearch.comnih.govptfarm.pl

For instance, a series of spiro-pyridine derivatives synthesized from an N-(ethyl benzoate) moiety showed promising results against HepG-2 and Caco-2 cell lines. nih.gov Specifically, compounds designated as spiro-pyridine derivatives 5, 7, and 8 displayed noteworthy activity, with some showing higher potency against the Caco-2 cell line than the standard reference drug, Doxorubicin. nih.gov Similarly, certain oxazolone (B7731731) derivatives have exhibited high cytotoxic effects against HepG-2 and HCT-116 cell lines, with IC50 values comparable to the anticancer drug 5-fluorouracil. biointerfaceresearch.com Quinoxaline derivatives have also shown significant antiproliferative activity against HCT-116 and MCF-7 cell lines. nih.gov

The following table summarizes the cytotoxic activities of selected derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

|---|---|---|---|---|

| Spiro-pyridine Derivative 5 | HepG-2 | 10.58 ± 0.80 | Doxorubicin | 4.50 ± 0.20 |

| Caco-2 | 9.78 ± 0.70 | Doxorubicin | 12.49 ± 1.10 | |

| Spiro-pyridine Derivative 7 | HepG-2 | 8.90 ± 0.60 | Doxorubicin | 4.50 ± 0.20 |

| Caco-2 | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 | |

| Spiro-pyridine Derivative 8 | HepG-2 | 8.42 ± 0.70 | Doxorubicin | 4.50 ± 0.20 |

| Caco-2 | 13.61 ± 1.20 | Doxorubicin | 12.49 ± 1.10 | |

| Oxazolone Derivative 3e | HepG-2 | 8.9 ± 0.30 (µg/mL) | 5-Fluorouracil | Not Specified |

| HCT-116 | 9.2 ± 0.63 (µg/mL) | 5-Fluorouracil | Not Specified | |

| Quinoxaline Derivative 11a | HCT-116 | 1.9 (µg/mL) | Doxorubicin | 3.23 (µg/mL) |

| MCF-7 | 2.3 (µg/mL) | Doxorubicin | Not Specified | |

| Thiopyrano[2,3-d]thiazole 7e | HePG-2 | 7.83 ± 2.1 | Doxorubicin | 6.51 ± 0.9 |

| MCF-7 | 10.08 ± 1.5 | Doxorubicin | 8.37 ± 1.1 | |

| Thiopyrano[2,3-d]thiazole 7i | HePG-2 | 10.64 ± 1.5 | Doxorubicin | 6.51 ± 0.9 |

Data sourced from references nih.govbiointerfaceresearch.comnih.govacs.org. Note: Some IC50 values were reported in µg/mL.

Enzyme Inhibition Studies

To understand the potential mechanisms underlying their anticancer effects, derivatives are often tested for their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. Key enzyme targets include protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as other enzymes like carbonic anhydrases (CAs) and dihydrofolate reductase (DHFR). nih.govacs.orgnih.gov

For example, the most active spiro-pyridine derivative (compound 7) from one study was evaluated for its inhibitory activity against EGFR and VEGFR-2. nih.gov This compound showed significant inhibition of both kinases, suggesting that its anticancer activity may be mediated through the disruption of these signaling pathways. nih.gov In another study, novel thiopyrano[2,3-d]thiazole-pyrazole hybrids were assessed as inhibitors of human carbonic anhydrase isoforms IX and XII (hCA IX and hCA XII), which are involved in tumor progression. acs.org Several of these hybrids displayed excellent inhibitory activity, with some being comparable to the standard inhibitor Acetazolamide (AZA). acs.org Furthermore, certain N-arylacetamide derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR) in Escherichia coli, an enzyme also relevant in cancer chemotherapy. nih.gov

The following table presents the enzyme inhibitory activities of representative derivatives.

Table 2: Enzyme Inhibition (IC₅₀) of Selected Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

|---|---|---|---|---|

| Spiro-pyridine Derivative 7 | EGFR | 0.12 ± 0.01 | Erlotinib | 0.09 ± 0.005 |

| VEGFR-2 | 0.21 ± 0.02 | Sorafenib | 0.15 ± 0.01 | |

| Thiopyrano[2,3-d]thiazole 7e | hCA IX | 0.067 ± 0.003 | Acetazolamide | 0.059 ± 0.003 |

| Thiopyrano[2,3-d]thiazole 7i | hCA XII | 0.123 ± 0.007 | Acetazolamide | 0.083 ± 0.005 |

| N-arylacetamide 2c | DHFR (E. coli) | 3.796 | Trimethoprim | 8.706 |

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of lead compounds. By systematically modifying the chemical structure of the derivatives, researchers can identify key pharmacophores and functional groups responsible for their biological activity.

For the spiro-pyridine derivatives, SAR analysis revealed several important insights. nih.gov The introduction of a spiro-indene or spiro-indoline scaffold significantly improved cytotoxic activity compared to simpler pyridine (B92270) derivatives. nih.gov Specifically, the 1′H-spiro-indene-2,4′-pyridine derivative (compound 5) showed potent activity against both HepG-2 and Caco-2 cell lines. nih.gov Replacing the indene (B144670) moiety with an indoline (B122111) scaffold, as seen in compounds 7 and 8, further enhanced the activity in some cases. nih.gov

In a series of thiopyrano[2,3-d]thiazoles, the nature of the substituent on the phenyl ring and the group on the thiopyran moiety played a critical role in their cytotoxicity and enzyme inhibitory action. acs.org

Compounds with electron-withdrawing groups like bromine or chlorine on the phenyl ring (e.g., 3e, 7e, 7f) generally exhibited good cytotoxic activity. acs.org

The presence of a cyano group on the thiopyran moiety combined with a methyl or methoxy (B1213986) group on the phenyl ring resulted in moderate cytotoxicity. acs.org

Replacing the cyano group with an ester group on the thiopyran moiety appeared to increase the cytotoxic activity. acs.org

For oxazolone derivatives, the presence of electron-withdrawing groups, such as chlorine and nitro groups, on the phenyl moiety was suggested to be responsible for their promising cytotoxic effects. biointerfaceresearch.com

Mechanistic Insights into Observed Biological Activities

Investigations into the molecular mechanisms of action provide a deeper understanding of how these derivatives exert their anticancer effects. A primary mechanism observed for many of these compounds is the induction of apoptosis, or programmed cell death.

The highly active spiro-pyridine derivative 7 was found to induce apoptosis in Caco-2 cells through the mitochondrial pathway. nih.gov This was evidenced by its ability to significantly increase the expression of the pro-apoptotic protein Bax while suppressing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key event that triggers the apoptotic cascade.

Similarly, studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives revealed that their cytotoxic effect was due to the induction of apoptosis, confirmed by the upregulation of caspases-3 and -9. nih.gov These compounds were also found to inhibit the expression of metalloproteinases-2 and -9 (MMP-2 & -9), which are involved in cancer cell invasion and metastasis, as well as Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), which are key regulators of angiogenesis. nih.gov

Other mechanistic studies have pointed towards cell cycle arrest. For example, certain 2-oxindole derivatives have been shown to inhibit the EGFR receptor, leading to cell cycle arrest at the sub-G1 phase, which is indicative of apoptosis. researchgate.net

Conclusion and Future Directions in Methyl 2 2 Cyanoacetamido Benzoate Research

Summary of Key Findings and Contributions

Methyl 2-(2-cyanoacetamido)benzoate is primarily recognized as a crucial intermediate for the synthesis of diverse and complex heterocyclic compounds. heteroletters.org Research has consistently demonstrated its role as a readily accessible building block for constructing fused heterocyclic systems such as quinazolines, pyrimidines, pyrazolo[5,1-b]quinazolines, and pyrido[1,2-a]quinazolines. heteroletters.orgevitachem.com The synthesis of the parent compound is straightforward, often achieved through the solvent-free reaction of methyl anthranilate and a cyanoacetate (B8463686) derivative, making it an economical starting material. heteroletters.org

The primary contribution of this chemical entity lies in the vast library of derivatives it has enabled. These derivatives have been the subject of extensive investigation for their potential biological activities. The resulting heterocyclic structures have shown promise in various therapeutic areas, with studies reporting antimicrobial, antioxidant, and anticancer properties. beilstein-journals.orgbldpharm.combldpharm.com In essence, this compound acts as a linchpin, connecting simple starting materials to complex molecules with significant functional potential.

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of derivatives from this compound is an area of active development, with a strong trend towards greener and more efficient protocols. While traditional methods often rely on conventional heating and catalysts like piperidine (B6355638), modern approaches are being increasingly adopted. mdpi.com

Green Chemistry Approaches:

Ultrasonication: This technique has emerged as a powerful tool for N-cyanoacylation and subsequent cyclization reactions. ontosight.ai Studies have shown that using ultrasound can dramatically reduce reaction times (from hours to minutes) and increase product yields, all while being an environmentally friendly alternative to conventional heating. ontosight.aibldpharm.com

Microwave-Assisted Synthesis: Microwave irradiation is another green methodology that has been successfully applied to reactions involving this scaffold. It offers benefits such as rapid reaction rates, higher yields, and often cleaner reaction profiles compared to traditional heating methods. acs.orgunifap.br

Advanced Catalytic Systems:

Specialized Reagents: The use of reagents like dimethylformamide-dimethylacetal (DMF-DMA) allows for the creation of highly reactive enaminonitrile intermediates from this compound. evitachem.com These intermediates are then readily converted into various heterocyclic systems.

Catalyst Comparison: Research has explored a range of basic catalysts to promote condensation reactions, with triethylamine (B128534) often being a catalyst of choice in microwave-assisted protocols. unifap.br The choice of catalyst and solvent system is crucial for optimizing the yield of desired products.

The table below compares conventional and emerging synthetic methods for reactions involving cyanoacetamide derivatives.

| Methodology | Typical Reaction Time | Yields | Key Advantages |

| Conventional Heating | Several hours (e.g., 4-10 h) | Moderate to Good (e.g., 82-88%) | Well-established, simple setup |

| Ultrasonication (US) | Minutes (e.g., 20-90 min) | High to Excellent (e.g., 91-95%) | Reduced time, high yields, eco-friendly |

| Microwave (MW) Irradiation | Minutes (e.g., 35 min) | High to Excellent (e.g., 90-99%) | Rapid, high yields, green solvent compatibility |

This table presents comparative data based on findings for related cyanoacetamide derivatives. ontosight.aiacs.orgunifap.br

Advanced Computational Techniques for Rational Design

The development of new derivatives of this compound is increasingly guided by advanced computational chemistry. These in silico methods provide deep insights into molecular properties and interactions, enabling a more rational approach to drug design and saving significant time and resources in the lab.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of synthesized derivatives to their biological targets. For instance, novel quinazolinone derivatives have been docked into the active site of enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) to rationalize their inhibitory activity. bldpharm.comacs.org

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, stability, and reactivity of molecules. This method has been used to analyze the structural characteristics and antioxidant mechanisms of related benzocaine (B179285) derivatives, correlating theoretical parameters with experimental antioxidant assays. beilstein-journals.org

ADME/T Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity is a critical step in modern drug discovery. For novel pyridine (B92270) and spiro-pyridine derivatives synthesized from related precursors, these computational tools are used to assess their drug-likeness and potential liabilities early in the development process. bldpharm.com

These computational approaches are instrumental in designing molecules with enhanced efficacy and better pharmacokinetic profiles, guiding synthetic efforts towards the most promising candidates.

Exploration of Novel Biomedical Applications for Derivatives

The true value of this compound as a scaffold is realized in the diverse biomedical applications of its derivatives. The resulting heterocyclic structures have been a fertile ground for discovering new therapeutic agents.

Anticancer and Antitumor Agents: This is one of the most explored areas. Quinazolinone derivatives have been designed as potent PARP-1 inhibitors, a key target in cancer therapy, with some compounds showing activity comparable to the approved drug Olaparib. acs.org In other studies, spiro-pyridine derivatives have demonstrated significant antiproliferative activity against cancer cell lines by co-inhibiting EGFR and VEGFR-2 kinases. bldpharm.com

Antimicrobial Agents: By incorporating other pharmacologically active moieties, novel derivatives with potent antimicrobial properties have been developed. For example, derivatives bearing a sulfonamide group have been synthesized and shown promising in vitro activity against various bacterial and fungal strains. bldpharm.com

Antioxidant Agents: The antioxidant potential of derivatives has also been investigated. Heterocycles derived from the related ethyl 4-(2-cyanoacetamido)benzoate have been screened using DPPH and ABTS assays, identifying compounds with significant radical scavenging activity. beilstein-journals.org

Other Biological Activities: The historical significance of the quinazolinone core, a common product from this precursor, points towards a wide range of other potential central nervous system activities, including hypnotic, sedative, and anticonvulsant effects. nih.gov

The table below summarizes some of the key biological activities investigated for derivatives originating from this chemical family.

| Biological Target/Activity | Derivative Class | Key Findings |